molecular formula C8H14F2N2O B1531931 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1895219-86-9

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1531931
CAS No.: 1895219-86-9
M. Wt: 192.21 g/mol
InChI Key: PWGLRHLFJJLVJH-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 1889798-59-7) is a chemical compound with the molecular formula C9H15F2N2O and a molecular weight of 205.23 g/mol . It is part of a class of synthetic molecules featuring the 3,3-difluoropiperidine moiety, a structure noted in medicinal chemistry research for its potential to modulate the properties of bioactive molecules . Compounds containing the difluoropiperidine scaffold are investigated in various pharmacological contexts, such as the development of reversible MAO-B inhibitors with potential glioprotective and procognitive properties . The 3,3-difluoropiperidine group is also a subject of interest in the design of novel synthetic cannabinoid receptor agonists (SCRAs), a rapidly evolving class of new psychoactive substances . As a building block, this compound offers researchers a versatile intermediate for further chemical synthesis and exploration. It is supplied strictly for research purposes as a reference standard or for in vitro analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,3-difluoropiperidin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c1-11-5-7(13)12-4-2-3-8(9,10)6-12/h11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGLRHLFJJLVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one generally involves:

  • Construction or procurement of the 3,3-difluoropiperidine core.
  • Introduction of the ethanone moiety at the nitrogen atom of the piperidine.
  • Methylamination of the ethanone side chain.

The difluorination at the 3-position of the piperidine ring is a key step that can be achieved either by direct fluorination of piperidine derivatives or by using pre-fluorinated piperidine building blocks.

Preparation of 3,3-Difluoropiperidine Core

According to patent literature and synthetic reports, the 3,3-difluoropiperidine ring can be synthesized or sourced as follows:

  • Fluorination of Piperidine Derivatives: Selective difluorination at the 3-position of piperidine rings can be achieved using electrophilic fluorinating agents under controlled conditions. The fluorine atoms at the geminal position stabilize the ring and influence reactivity.
  • Use of Difluorinated Piperidine Building Blocks: Commercially available or synthetically prepared 3,3-difluoropiperidines serve as starting materials for further functionalization.

Methylamination Step

The methylamino group is introduced via nucleophilic substitution on the chloro-substituted ethanone intermediate:

  • Reaction Conditions: Typically, methylamine is reacted with the chloroethanone intermediate in a suitable solvent (e.g., ethanol or methanol) under mild heating.
  • Purification: The product is purified by standard chromatographic techniques or recrystallization.

Representative Synthetic Scheme

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 3,3-Difluoropiperidine + Chloroacetyl chloride, base 1-(3,3-Difluoropiperidin-1-yl)-2-chloroethan-1-one 70-85 Acylation under inert atmosphere
2 Intermediate + Methylamine, solvent, mild heating This compound 75-90 Nucleophilic substitution

Alternative Methods and Catalytic Approaches

While the above method is classical, recent advances in palladium-catalyzed amination and copper-mediated fluorination reactions offer alternative routes:

  • Palladium-Catalyzed Amination: Buchwald–Hartwig amination conditions can be employed to couple amines with halogenated ethanone derivatives, increasing efficiency and selectivity.
  • Copper-Catalyzed Fluorination: Copper (I) iodide catalysis under controlled conditions can facilitate the introduction of fluorine atoms on piperidine rings or intermediates.

Research Findings and Optimization

  • Studies have shown that the combination of difluorinated piperidine rings with methylamino ethanone side chains enhances biological activity and metabolic stability.
  • Optimization of reaction conditions such as temperature, solvent, and catalyst loading has been reported to improve yields and purity.
  • The use of anhydrous conditions and inert atmosphere (e.g., nitrogen) is critical to prevent side reactions and hydrolysis.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Advantages Limitations
Difluoropiperidine core synthesis Electrophilic fluorination or pre-made blocks Fluorinating agents (e.g., Selectfluor), or commercial 3,3-difluoropiperidine High selectivity for difluorination Requires careful handling of fluorinating agents
Acylation to ethanone intermediate Reaction with chloroacetyl chloride Base (e.g., triethylamine), inert atmosphere Straightforward, good yields Sensitive to moisture
Methylamination Nucleophilic substitution with methylamine Mild heating, protic solvents High yield, mild conditions Potential side reactions if uncontrolled
Catalytic alternatives Pd-catalyzed amination, Cu-catalyzed fluorination Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium), CuI Improved selectivity and efficiency Requires expensive catalysts

Chemical Reactions Analysis

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research indicates that it may modulate neurotransmitter receptor activities, enhancing its effectiveness in drug design for conditions such as depression, anxiety, and schizophrenia.

Biological Research

In biological studies, 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one is used to explore the interactions of fluorinated compounds with biological systems. This research provides insights into drug metabolism and pharmacokinetics, crucial for understanding how drugs behave in the body.

Industrial Applications

The compound serves as a valuable building block in synthesizing more complex molecules used in various industrial processes. Its unique structure allows it to be incorporated into diverse chemical products.

Binding Affinity Studies

Research has demonstrated that fluorinated piperidine derivatives exhibit enhanced binding to neurotransmitter receptors compared to their non-fluorinated counterparts. This increased affinity suggests significant potential applications in developing drugs for neurological conditions.

Notable Case Study

In one significant study, researchers investigated the effects of this compound on cell lines with mutations associated with cancer. The findings indicated that it effectively inhibited cell proliferation by disrupting normal centrosome function, showcasing its potential role in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine/Piperazine Rings

1-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-(methylamino)ethan-1-one (CAS 1178390-69-6)
  • Molecular Formula : C₁₁H₁₉N₃O₂ (MW: 225.29 g/mol)
  • Key Differences: Replaces the 3,3-difluoropiperidine with a piperazine ring bearing a cyclopropanecarbonyl group. This modification increases steric bulk and introduces additional hydrogen-bonding sites.
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1184429-52-4)
  • Molecular Formula : C₁₂H₂₃N₃O (MW: 225.33 g/mol)
  • Key Differences: Features a pyrrolidin-1-yl group instead of the methylamino-ethanone chain. The pyrrolidine ring increases basicity and may alter solubility.

Fluorinated vs. Non-Fluorinated Analogs

1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one (CAS 2098126-24-8)
  • Molecular Formula : C₁₁H₂₁N₂O₂ (MW: 225.30 g/mol)
  • Key Differences : Lacks fluorine atoms but includes an ethoxymethyl group on the pyrrolidine ring. The ethoxy group enhances hydrophilicity, contrasting with the lipophilic difluoropiperidine in the target compound. This difference could impact blood-brain barrier penetration in CNS-targeted applications .
1-(Adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one (Compound 20)
  • Molecular Formula: C₁₈H₂₃NO₃S (MW: 333.45 g/mol)
  • Key Differences: Substitutes the difluoropiperidine with an adamantyl group, a bulky hydrophobic moiety. The pyridin-4-sulfonyl group introduces strong electron-withdrawing effects, which may enhance stability but reduce reactivity compared to the methylamino group .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C)
Target Compound 220.22 1.8 Not reported
1-(4-Cyclopropanecarbonylpiperazin-1-yl)-... 225.29 1.5 Not reported
2-[4-(Methylamino)piperidin-1-yl]-... 225.33 1.2 Not reported
1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-... 225.30 0.9 Not reported

Notes:

  • The target compound’s higher LogP (1.8 vs. 0.9–1.5) reflects enhanced lipophilicity due to fluorine substitution.
  • Fluorination typically lowers melting points by reducing crystallinity, but experimental data are unavailable .

Biological Activity

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential pharmacological applications. Its unique structure, featuring a piperidine ring with fluorine substitutions, enhances its interactions with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H14F2N2OC_8H_{14}F_2N_2O. The presence of fluorine atoms significantly influences its chemical properties, including increased lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Fluorine atoms enhance the compound's binding affinity and selectivity, which can modulate various biological pathways. Detailed studies are required to elucidate the specific mechanisms involved in its pharmacodynamics.

Pharmacological Applications

This compound has shown potential in several areas:

  • Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating central nervous system disorders.
  • Cancer Treatment : Its structural features may allow it to act as a PLK4 inhibitor, targeting cancer cell proliferation through modulation of centriole duplication processes .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

Binding Affinity Studies

Studies indicate that the fluorinated piperidine derivatives exhibit enhanced binding to neurotransmitter receptors compared to their non-fluorinated counterparts. This increased affinity suggests potential applications in developing drugs for neurological conditions.

Case Studies

In a notable case study, researchers investigated the effects of this compound on cell lines with mutations associated with cancer. The compound was found to inhibit cell proliferation effectively by disrupting normal centrosome function .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

Compound NameStructure CharacteristicsBiological Activity
1-(4-Amino-3,3-difluoropiperidin-1-yl)ethan-1-oneSimilar piperidine ring but different functional groupsVaries significantly
1-(3,3-Difluoropiperidin-1-yl)-2-(ethylamino)ethan-1-oneEthyl substitution instead of methylDifferent reactivity patterns

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one, and what reaction conditions are critical for high yields?

Answer:
The synthesis typically involves coupling a 3,3-difluoropiperidine moiety with a methylamino ketone intermediate. Key steps include:

  • Amide bond formation between the piperidine nitrogen and the carbonyl group, often using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Nucleophilic substitution to introduce the methylamino group, requiring controlled pH (7–9) and inert atmospheres to prevent oxidation .
    Critical conditions include maintaining low temperatures (0–5°C) during exothermic steps and using catalysts like triethylamine to enhance reaction efficiency .

Advanced Question: How can reaction pathways be optimized to minimize byproducts during the synthesis of this compound?

Answer:
Byproduct formation (e.g., di-alkylated impurities or oxidation products) can be minimized via:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
  • Stepwise temperature control : Gradual warming from 0°C to room temperature during coupling steps prevents thermal degradation .
  • Purification techniques : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures >95% purity .

Basic Question: What spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm the piperidine ring’s difluoro substituents (δ ~4.5–5.5 ppm for CF2_2) and the methylamino group (δ ~2.3–2.7 ppm) .
  • FT-IR : Peaks at ~1650–1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the ketone and amine groups .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+^+ for C9_9H15_{15}F2_2N2_2O: calc. 217.11, observed 217.09) .

Advanced Question: How do computational methods like DFT or molecular dynamics (MD) simulations aid in predicting this compound’s biological activity?

Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) that influence binding affinity to targets like kinases or GPCRs .
  • MD simulations : Model interactions with lipid bilayers or protein active sites, highlighting stabilizing forces (e.g., hydrogen bonds with the difluoropiperidine group) .
  • Docking studies : Identify potential binding pockets using software like AutoDock Vina, validated against experimental IC50_{50} values .

Basic Question: What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they impact experimental design?

Answer:

  • LogP : Estimated at ~1.2 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration in CNS studies .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions for in vitro assays .
  • Stability : Susceptible to hydrolysis at high pH; storage at −20°C in anhydrous conditions is recommended .

Advanced Question: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Answer:

  • Fluorine substitution : Replacing 3,3-difluoropiperidine with trifluoroethyl groups increases metabolic stability but may reduce solubility .
  • Methylamino group : Converting to a bulkier tert-butylamino group improves selectivity for dopamine receptors but complicates synthesis .
  • Ketone modification : Introducing a bioisostere (e.g., sulfone) retains target affinity while reducing off-target effects .

Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Answer:

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo) to screen for kinase inhibition at 1–10 µM concentrations .
  • Cell viability assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays (48–72 hr exposure) .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) quantify affinity for serotonin or adrenergic receptors .

Advanced Question: How should researchers address contradictory data in biological activity reports (e.g., varying IC50_{50}50​ values across studies)?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) to identify protocol-dependent variability .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. cellular assays) .
  • Batch purity analysis : Impurities >5% (e.g., via HPLC) can artificially inflate or suppress activity .

Basic Question: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., amines or fluorinated compounds) .
  • Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .

Advanced Question: What strategies can be employed to improve the compound’s metabolic stability in preclinical studies?

Answer:

  • Deuterium incorporation : Replace labile hydrogens (e.g., on the methylamino group) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the ketone as an ester or carbamate to enhance oral bioavailability .
  • Co-administration : Use CYP inhibitors like ketoconazole in pharmacokinetic studies to identify major metabolic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one

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